molecular formula C22H21N3O5 B2838953 1-ethyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260688-57-0

1-ethyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2838953
CAS No.: 1260688-57-0
M. Wt: 407.426
InChI Key: PTRXUUNXIZAUEG-UHFFFAOYSA-N
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Description

The compound 1-ethyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic molecule combining a quinolin-4(1H)-one core with a 1,2,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The 1,2,4-oxadiazole moiety is renowned for its broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 3,4,5-trimethoxyphenyl substituent is frequently employed in medicinal chemistry due to its role in enhancing lipophilicity and binding interactions with biological targets, as seen in compounds like podophyllotoxin derivatives .

Properties

IUPAC Name

1-ethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-5-25-12-15(19(26)14-8-6-7-9-16(14)25)22-23-21(24-30-22)13-10-17(27-2)20(29-4)18(11-13)28-3/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRXUUNXIZAUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that incorporates both quinoline and oxadiazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19N3O4\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}_4

The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, compounds containing oxadiazole rings have been shown to exhibit significant anticancer properties through mechanisms such as:

  • Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis, and its inhibition leads to apoptosis in cancer cells.
  • Antimicrobial Activity : The presence of the oxadiazole moiety has been linked to enhanced antibacterial and antifungal activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole exhibit potent anticancer effects against various cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 1.1 µM to 2.6 µM against these cell lines, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against common pathogens:

  • Bacterial Strains : Staphylococcus aureus and Escherichia coli.
  • Inhibition Results : Certain derivatives exhibited significant inhibition zones in agar diffusion assays, suggesting potential as antimicrobial agents .

Study 1: Anticancer Evaluation

A study synthesized various 1,2,4-oxadiazole derivatives and assessed their anticancer activity. The results indicated that the synthesized compounds displayed considerable cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values significantly lower than standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial activity of oxadiazole derivatives. The results showed that several compounds had minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics, highlighting their potential in treating resistant bacterial strains .

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC (µM) Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AntimicrobialS. aureus15.0
AntimicrobialE. coli20.0

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing quinoline and oxadiazole structures. For instance, derivatives similar to 1-ethyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Compounds in this class have been reported to activate apoptotic pathways in cancer cells by modulating key proteins such as P53 and Bcl2 .
  • Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes like PARP-1 and EGFR, which are crucial in cancer progression .

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess significant antimicrobial activity. The compound's structure allows it to interact with microbial cell membranes or inhibit metabolic pathways:

  • Broad-Spectrum Activity : Studies have demonstrated that similar compounds exhibit efficacy against various bacterial and fungal strains .
  • Mechanism of Action : The antimicrobial action is often attributed to the disruption of nucleic acid synthesis or enzyme inhibition within microbial cells.

Anti-inflammatory Effects

Compounds containing the oxadiazole ring have also been studied for their anti-inflammatory properties:

  • Cytokine Modulation : Research has shown that these compounds can reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

StudyFindings
Study 1 : Synthesis and Anticancer Activity Investigated a series of quinoline derivatives for anticancer effects on MCF-7 cells.Identified several compounds with IC50 values indicating strong anticancer activity.
Study 2 : Antimicrobial Properties Tested against multiple bacterial strains; showed significant inhibition.Suggested potential as a new class of antimicrobial agents.
Study 3 : Anti-inflammatory Mechanisms Evaluated the effect on cytokine production in LPS-stimulated macrophages.Demonstrated reduction in TNF-alpha and IL-6 levels, indicating anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline/Oxadiazole Cores

Key analogues include:

Compound Name Molecular Formula Molecular Weight logP H-Bond Acceptors Core Structure Key Substituents Reference
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one C₂₁H₁₉N₃O₄ 377.4 4.01 7 Quinolin-4(1H)-one 4-Ethoxy-3-methoxyphenyl, methyl
7-(Diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one C₂₃H₂₂N₄O₆ 450.5 N/A 8 Coumarin 3,4,5-Trimethoxyphenyl, diethylamino
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one C₂₆H₂₂N₄O₅ 470.5 N/A 8 Phthalazinone 3,4,5-Trimethoxyphenyl, 3-methylphenyl

Key Observations :

  • Lipophilicity: The quinoline-based compound (logP ~4.01) is less lipophilic than coumarin/phthalazinone derivatives, which may influence membrane permeability and bioavailability.
  • Core Flexibility: Replacement of quinoline with coumarin or phthalazinone alters planarity and hydrogen-bonding capacity, impacting biological activity .
Physicochemical and Crystallographic Data
  • logP Trends: Compounds with 3,4,5-trimethoxyphenyl groups generally exhibit higher logP values (e.g., ~4.01 in ) compared to non-substituted analogs, enhancing blood-brain barrier penetration .
  • Crystallography : X-ray studies of triazole/oxadiazole derivatives (e.g., ) reveal dihedral angles between aromatic rings (53–71°), suggesting conformational flexibility critical for target binding .

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